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molecular formula C7H5BrN2O B3180964 4-bromo-1H-indazol-5-ol CAS No. 478838-52-7

4-bromo-1H-indazol-5-ol

Cat. No. B3180964
M. Wt: 213.03 g/mol
InChI Key: NKQAGTMAIUMWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

N-bromosuccinimide (1.06 g, 5.96 mmol) was added to a solution of the 1H-indazol-5-ol (800 mg, 5.96 mmol) obtained in Reference Example 4 in tetrahydrofuran (20 ml) at room temperature. The resulting mixture was stirred for 14 hours while being maintained at room temperature. The mixture was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-bromo-1H-indazol-5-ol (1.15 g, 91%).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[NH:9]1[C:17]2[C:12](=[CH:13][C:14]([OH:18])=[CH:15][CH:16]=2)[CH:11]=[N:10]1>O1CCCC1>[Br:1][C:13]1[C:14]([OH:18])=[CH:15][CH:16]=[C:17]2[C:12]=1[CH:11]=[N:10][NH:9]2

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
800 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C2C=NNC2=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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